1-(benzenesulfonyl)-2-chloro-1H-pyrrole
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Overview
Description
1-(Benzenesulfonyl)-2-chloro-1H-pyrrole is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzenesulfonyl group attached to a pyrrole ring, with a chlorine atom at the second position of the pyrrole
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-2-chloro-1H-pyrrole can be achieved through several routes. One common method involves the reaction of benzenesulfonyl chloride with 2-chloropyrrole under suitable conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial production methods for this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time and waste generation .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-2-chloro-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrrole ring can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using mild oxidants like iodosobenzene or 1-hydroxy-1,2-benziodoxol-3-(1H)-one to yield sulfonyl derivatives.
Reduction Reactions: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of sulfonamide derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts, depending on the specific transformation desired. The major products formed from these reactions are typically sulfonyl or sulfonamide derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-2-chloro-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . This mechanism is similar to that of other sulfonyl chlorides, which are known to act as enzyme inhibitors .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-2-chloro-1H-pyrrole can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride.
Similar compounds include:
- Benzenesulfonyl chloride
- Toluenesulfonyl chloride
- Methanesulfonyl chloride
These compounds differ in their substituents and reactivity, making them suitable for different applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-chloropyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPIKRLCDNEKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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